3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one
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Overview
Description
3-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is a synthetic compound that features a trimethoxyphenyl group, an oxadiazole ring, and a pyridinone moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through cyclization reactions involving appropriate precursors like β-keto esters or β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Known for its anti-inflammatory and antioxidant properties.
3,4,5-Trimethoxycinnamamide: Exhibits anticancer activity and is used in the development of new therapeutic agents.
3,4,5-Trimethoxyphenylacrylamides: Studied for their antinarcotic and sedative effects.
Uniqueness
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is unique due to its combination of the trimethoxyphenyl group, oxadiazole ring, and pyridinone moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H15N3O5/c1-21-11-7-9(8-12(22-2)13(11)23-3)16-18-14(19-24-16)10-5-4-6-17-15(10)20/h4-8H,1-3H3,(H,17,20) |
InChI Key |
GGFKXMGFGRERAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CNC3=O |
Origin of Product |
United States |
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